molecular formula C9H18ClNO2 B11718864 methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride

methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B11718864
M. Wt: 207.70 g/mol
InChI Key: ZIENWVVTVYFKKT-FVGYRXGTSA-N
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Description

Methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine precursor with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of flow microreactor systems for the direct introduction of functional groups into organic compounds has been shown to be efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl (2S)-2-propylpyrrolidine-2-carboxylate hydrochloride can be compared with other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (2S)-2-propylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h10H,3-7H2,1-2H3;1H/t9-;/m0./s1

InChI Key

ZIENWVVTVYFKKT-FVGYRXGTSA-N

Isomeric SMILES

CCC[C@]1(CCCN1)C(=O)OC.Cl

Canonical SMILES

CCCC1(CCCN1)C(=O)OC.Cl

Origin of Product

United States

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